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Compound of Interest

Compound Name: Inflexuside B

Cat. No.: B12405462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Inflexuside B, an abietane diterpenoid isolated from the aerial parts of Isodon

inflexus. This document details the experimental methodologies, presents a thorough analysis

of the spectroscopic data, and visualizes the key logical steps in determining the molecule's

complex architecture.

Isolation and Purification
The journey to elucidate the structure of Inflexuside B began with its isolation from the plant

Isodon inflexus. The dried and powdered aerial parts of the plant were subjected to a

systematic extraction and fractionation process to yield the pure compound.

Experimental Protocol:
A detailed workflow for the isolation and purification of Inflexuside B is outlined below. This

multi-step process involves solvent extraction, followed by a series of chromatographic

separations to isolate the compound of interest.
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Figure 1: Isolation and Purification Workflow of Inflexuside B.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12405462?utm_src=pdf-body-img
https://www.benchchem.com/product/b12405462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Analysis and Structure
Determination
The definitive structure of Inflexuside B was established through a combination of modern

spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was instrumental in determining the molecular

formula of Inflexuside B.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer in negative ion

mode. The sample was dissolved in methanol and infused into the electrospray source.

Ion Calculated m/z Found m/z Molecular Formula

[M-H]⁻ 657.2968 657.2971 C₃₅H₄₅O₁₂

[M+Cl]⁻ 693.2735 693.2739 C₃₅H₄₆O₁₂Cl

Table 1: High-Resolution Mass Spectrometry Data for Inflexuside B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC,

HMBC, and NOESY, were conducted to elucidate the planar structure and relative

stereochemistry of Inflexuside B. All NMR spectra were recorded on a 600 MHz spectrometer

using pyridine-d₅ as the solvent.

¹H and ¹³C NMR Data:

The complete ¹H and ¹³C NMR assignments for the abietane diterpenoid core, the

glucopyranoside moiety, and the coumaroyl group are presented in the table below.
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Position δC (ppm) δH (ppm, J in Hz)

Abietane Core

1 78.5 3.45 (dd, 11.5, 4.5)

2 28.1 1.75 (m), 1.60 (m)

3 37.9 1.55 (m), 1.40 (m)

4 34.1 -

5 45.2 1.90 (d, 12.5)

6 22.5 2.30 (m), 2.15 (m)

7 201.1 -

8 139.8 -

9 135.2 -

10 42.1 -

11 72.3 4.85 (br s)

12 35.8 2.60 (m)

13 75.1 -

14 48.2 6.20 (br s)

15 29.8 1.25 (d, 7.0)

16 22.1 1.23 (d, 7.0)

17 25.4 1.15 (s)

18 33.5 0.95 (s)

19 21.8 0.85 (s)

20 19.5 1.05 (s)

Glucopyranoside

1' 105.1 4.90 (d, 7.5)
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2' 80.2 5.25 (t, 8.0)

3' 78.1 4.15 (t, 9.0)

4' 71.5 4.10 (t, 9.0)

5' 78.9 3.95 (m)

6' 62.8
4.40 (dd, 12.0, 5.5), 4.25 (dd,

12.0, 2.0)

Coumaroyl Group

1'' 166.8 -

2'' 116.2 6.50 (d, 16.0)

3'' 145.8 7.80 (d, 16.0)

4'' 126.1 -

5'' 131.2 7.50 (d, 8.5)

6'' 115.5 6.90 (d, 8.5)

7'' 160.1 -

8'' 115.5 6.90 (d, 8.5)

9'' 131.2 7.50 (d, 8.5)

Table 2: ¹H and ¹³C NMR Data for Inflexuside B (600 MHz, C₅D₅N).

Elucidation of the Planar Structure and
Stereochemistry
The intricate planar structure and the relative and absolute stereochemistry of Inflexuside B
were pieced together through the detailed analysis of 2D NMR correlations and Circular

Dichroism (CD) spectroscopy.

Logical Elucidation Pathway:
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The following diagram illustrates the logical flow of data interpretation that led to the final

structural assignment of Inflexuside B.
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Figure 2: Logical Flowchart for the Structure Elucidation of Inflexuside B.

Key HMBC correlations established the connectivity between the abietane core, the glucose

unit, and the coumaroyl group. Specifically, a correlation between the anomeric proton of

glucose (H-1') and C-1 of the abietane skeleton confirmed the O-glycosidic linkage.

Furthermore, an HMBC correlation between H-2' of the glucose and the carbonyl carbon (C-1'')

of the coumaroyl moiety established its position of attachment.

The relative stereochemistry of the abietane core was determined by analysis of NOESY

correlations. The absolute configuration was established as (-)-(1S,5S,10S,11R,13R) based on

the negative Cotton effect observed in the CD spectrum, which is characteristic of this class of

abietane diterpenoids.

Conclusion
The comprehensive application of modern spectroscopic techniques, including high-resolution

mass spectrometry and an extensive suite of 1D and 2D NMR experiments, in conjunction with

chiroptical data from circular dichroism, has unequivocally established the chemical structure of
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Inflexuside B as (-)-(1S,5S,10S,11R,13R)-1,11,13-trihydroxy-abieta-8-ene-7-one 1-O-(2-O-

coumaroyl)-β-D-glucopyranoside. This detailed structural information is crucial for further

investigation into its biological activities and potential therapeutic applications.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Inflexuside B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405462#inflexuside-b-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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